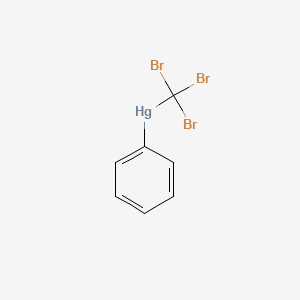

Phenyl(tribromomethyl)mercury

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

3294-60-8 |

|---|---|

Molecular Formula |

C7H5Br3Hg |

Molecular Weight |

529.42 g/mol |

IUPAC Name |

phenyl(tribromomethyl)mercury |

InChI |

InChI=1S/C6H5.CBr3.Hg/c1-2-4-6-5-3-1;2-1(3)4;/h1-5H;; |

InChI Key |

PLHSKXBFZPAQOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Hg]C(Br)(Br)Br |

Origin of Product |

United States |

Historical Trajectory and Foundational Research of Phenyl Tribromomethyl Mercury

Inception and Early Developments in Organomercury Chemistry for Carbene Generation

The field of organomercury chemistry dates back to 1852 with Edward Frankland's synthesis of methylmercury(II) iodide. thieme-connect.de For much of its early history, the focus remained on the synthesis and fundamental properties of these compounds. The concept of carbenes, neutral divalent carbon species, was first postulated by Eduard Buchner in 1903, but it was not until the mid-20th century that their synthetic utility began to be widely explored. wikipedia.org

A pivotal moment in carbene chemistry was the development of α-elimination reactions for their generation. This typically involved the removal of a proton and a leaving group from the same carbon atom using a strong base. However, these harsh basic conditions were often incompatible with sensitive functional groups in the substrate molecules. This limitation spurred the search for alternative, milder methods for carbene generation.

Organomercury compounds emerged as promising candidates. An early and significant development in this area was the use of phenyl(trichloromethyl)mercury (B1584556), which upon heating, could release dichlorocarbene (B158193). wikipedia.org This thermal decomposition pathway offered a distinct advantage over base-induced eliminations, as it proceeded under neutral conditions. This opened the door for the cyclopropanation of a wider range of olefins, including those that were base-sensitive. The general mechanism for carbene generation from these organomercury precursors involves the extrusion of a phenylmercuric halide, leaving behind the desired dihalocarbene.

Evolution of Dihalomethylmercury Reagents and their Significance in Organic Synthesis

The success of phenyl(trichloromethyl)mercury as a dichlorocarbene precursor naturally led to the exploration of other α-haloorganomercury compounds for the generation of a variety of carbenes. The development of a suite of these reagents, often referred to collectively as Seyferth reagents, provided chemists with a versatile toolkit for dihalocyclopropanation reactions.

These reagents offered a significant advantage in that they did not require basic reaction conditions and did not involve the trihalomethide ion as an intermediate. researchgate.net This allowed for the successful cyclopropanation of olefins that were poor nucleophiles or contained base-sensitive functional groups, which were problematic for earlier methods. researchgate.net The general applicability and the often high yields of gem-dihalocyclopropanes made these organomercurial routes highly attractive for synthetic chemists. researchgate.net

The evolution of these reagents involved the synthesis and characterization of various phenyl(trihalomethyl)mercury compounds, where the halogen atoms on the methyl group could be varied. This allowed for the selective generation of dichlorocarbene, dibromocarbene, and bromochlorocarbene, among others. The choice of reagent depended on the desired dihalocyclopropane product.

| Dihalomethylmercury Reagent | Carbene Generated | Key Features |

| Phenyl(trichloromethyl)mercury | Dichlorocarbene (:CCl₂) | One of the first widely used reagents for neutral dichlorocarbene generation. |

| Phenyl(tribromomethyl)mercury | Dibromocarbene (:CBr₂) | Efficiently transfers dibromocarbene for the synthesis of dibromocyclopropanes. |

| Phenyl(bromodichloromethyl)mercury | Bromochlorocarbene (:CBrCl) | Allows for the synthesis of bromochlorocyclopropanes. |

Seminal Contributions to Carbene Chemistry via this compound (Seyferth Reagent)

The work of Dietmar Seyferth and his research group was instrumental in establishing phenyl(trihalomethyl)mercury compounds as exceptionally versatile dihalocarbene precursors. acs.org Their systematic studies elucidated the scope and mechanism of these reagents, solidifying their importance in organic synthesis. This compound, in particular, proved to be a highly effective reagent for the transfer of dibromocarbene.

The synthesis of this compound is typically achieved through the reaction of a phenylmercuric halide, such as phenylmercuric chloride, with bromoform (B151600) in the presence of a base. The reagent is a stable, crystalline solid that can be handled with relative ease, although appropriate safety precautions for mercury compounds are essential.

The primary application of this compound is in the cyclopropanation of alkenes. The reaction is typically carried out by heating a solution of the reagent and the alkene in an inert solvent like benzene (B151609). The thermal decomposition of this compound generates dibromocarbene, which then adds to the double bond of the alkene to form the corresponding 1,1-dibromocyclopropane (B14071962) derivative. The reaction proceeds with the precipitation of phenylmercuric bromide.

The research conducted by Seyferth and others demonstrated the broad applicability of this reagent with a variety of alkenes, including those that were unreactive or susceptible to side reactions under traditional carbene-generating conditions.

Table of Representative Reactions of this compound with Alkenes

| Alkene | Reaction Conditions | Product | Yield (%) | Reference |

| Cyclohexene (B86901) | Benzene, 80 °C | 7,7-Dibromonorcarane | Good to Excellent | acs.org |

| 2-Bromo-3-(4-nitrophenoxy)propene | Benzene, Reflux | 1,1,2-Tribromo-2-(4-nitrophenoxymethyl)cyclopropane | High | core.ac.uk |

| Styrene | Benzene, Reflux | 1,1-Dibromo-2-phenylcyclopropane | Not specified | researchgate.net |

| 1-Octene | Benzene, Reflux | 1,1-Dibromo-2-hexylcyclopropane | Not specified | researchgate.net |

These seminal contributions firmly established this compound as a powerful and reliable tool in the arsenal (B13267) of synthetic organic chemists, enabling the construction of complex molecules containing the valuable dibromocyclopropane motif.

Advanced Synthetic Pathways and Methodological Refinements for Phenyl Tribromomethyl Mercury

Direct Halogenation and Organomercuration Approaches in Synthesis

The synthesis of Phenyl(tribromomethyl)mercury is most commonly achieved through the reaction of a phenylmercury (B1218190) precursor with a source of the tribromomethyl group. This approach falls under the category of organomercuration, where a carbon-mercury bond is formed or modified.

A primary method involves the reaction of a phenylmercury halide, such as phenylmercuric chloride or phenylmercuric bromide, with bromoform (B151600) (CHBr₃) in the presence of a strong base. chemicalbook.comias.ac.in This reaction, often referred to as a Seyferth-type reaction, generates the tribromomethyl anion, which then reacts with the phenylmercury cation. For instance, a documented preparation involves treating phenylmercuric bromide with bromoform. koreascience.kr In a specific procedure, a mixture of phenylmercuric bromide and an excess of bromoform is combined in a dry flask under a nitrogen atmosphere. koreascience.kr The addition of a base, such as potassium tert-butoxide, facilitates the deprotonation of bromoform to generate the reactive tribromomethyl species that subsequently reacts with the phenylmercury compound. koreascience.kr

Another route is the reaction between phenylmercury chloride and other tribromomethyl derivatives. smolecule.com The analogous synthesis for the chloro- version, phenyl(trichloromethyl)mercury (B1584556), involves treating phenylmercuric chloride with sources of dichlorocarbene (B158193), which can be generated from a haloform/base reaction. wikipedia.org Phenylmercury halides are suitable starting materials for a range of phenyl(halomethyl)mercurials. thieme-connect.de

Table 1: Overview of Direct Synthesis Methods for this compound

| Precursor 1 | Precursor 2 | Base/Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Phenylmercuric bromide | Bromoform | Potassium tert-butoxide, under N₂ | This compound | 91% | koreascience.kr |

| Phenylmercuric chloride | Bromoform | Sodium or potassium hydroxide (B78521) with PTC | This compound | 70-95% | tandfonline.com |

| Phenylmercuric chloride | Tribromomethyl derivatives | Not specified | This compound | - | smolecule.com |

Ligand Exchange and Transmetalation Strategies for Precursor Formation

The formation of the necessary precursors, particularly phenylmercuric halides, can be accomplished through several advanced strategies, including ligand exchange and transmetalation. Transmetalation is a highly versatile and general approach for creating carbon-mercury bonds. thieme-connect.de This method involves the transfer of an organic group from a more electropositive metal to mercury. thieme-connect.dethieme-connect.de

A practical example is the preparation of phenylmercuric bromide from the reaction of tetraphenyltin (B1683108) with mercuric bromide. koreascience.kr In this process, a hot solution of mercuric bromide in tetrahydrofuran (B95107) is added to a boiling solution of tetraphenyltin in benzene (B151609), leading to the rapid precipitation of phenylmercuric bromide. koreascience.kr This represents a transmetalation where a phenyl group is transferred from tin to mercury.

Other common transmetalation routes to form the phenylmercury moiety include the reaction of mercury(II) salts with organolithium (phenyllithium) or Grignard (phenylmagnesium bromide) reagents. thieme-connect.de Furthermore, anion interchange at the mercury center allows for the conversion between different phenylmercury salts, providing flexibility in choosing the optimal precursor for the subsequent reaction. thieme-connect.de The historical Dimroth reaction, an electrophilic substitution of aromatic compounds by mercury(II) salts, also serves as a foundational method for creating the initial aryl-mercury bond. thieme-connect.de

Optimization of Reaction Parameters for Yield and Purity

Achieving high yield and purity in the synthesis of this compound necessitates careful control over various reaction parameters. smolecule.com Key factors include the choice of catalyst, reaction temperature, and solvent system.

Phase-transfer catalysis (PTC) has proven to be an exceptionally effective technique for synthesizing this compound and related Seyferth reagents. tandfonline.com This method facilitates the reaction between reactants located in different phases (e.g., an aqueous phase containing the base and an organic phase containing the haloform and organomercurial). thieme-connect.de The use of PTC can lead to significantly higher yields (70–95%) and allows the reaction to proceed at room temperature. tandfonline.com

Common phase-transfer catalysts employed in this synthesis include:

Quaternary Ammonium and Phosphonium Salts : Tetraorgano-ammonium or -phosphonium bromides are effective. tandfonline.com Triethylbenzylammonium chloride (TEBA) is a specifically cited example used for generating carbenes under phase-transfer conditions. scispace.com Tetrabutylammonium bromide (TBAB) is another widely used phase-transfer catalyst. dokumen.pub

Crown Ethers and Polyethylene Glycols (PEGs) : Catalysts like 18-crown-6 (B118740) and PEG-200 have also been successfully used to achieve high yields in the synthesis of this compound. tandfonline.com

The catalyst functions by pairing with the hydroxide or alkoxide anion from the aqueous or solid phase and transporting it into the organic phase, where it can deprotonate the bromoform, thus initiating the reaction.

Table 2: Effect of Phase Transfer Catalysts on the Synthesis of this compound

| Catalyst Type | Specific Example(s) | Typical Reaction Temperature | Reported Yield | Reference |

|---|---|---|---|---|

| Tetraorgano-ammonium Bromide | Benzyltriethylammonium chloride (TEBAC) | Room Temperature | High | tandfonline.comthieme-connect.de |

| Tetraorgano-phosphonium Bromide | Not specified | Room Temperature | 70-95% | tandfonline.com |

| Crown Ether | 18-crown-6 | Room Temperature | 70-95% | tandfonline.com |

| Polyethylene Glycol | PEG-200 | Room Temperature | 70-95% | tandfonline.com |

Temperature is a critical parameter that can significantly influence the reaction rate and the stability of the product. In some preparations, the reaction mixture is heated to reflux for extended periods (e.g., 20 hours) to ensure completion. koreascience.kr However, other procedures are conducted at lower temperatures, such as 50-55°C or even room temperature, particularly when using phase-transfer catalysis. tandfonline.comscispace.com Research has indicated that for certain related reactions, the yield increases with a corresponding increase in reaction temperature. koreascience.kr

The choice of solvent affects not only the reaction itself but also the purification of the final product. Benzene is frequently used as the reaction solvent. koreascience.krscispace.com For purification, a multi-solvent system is often employed. Recrystallization from a mixture such as pentane/methylene (B1212753) chloride or hexane/ethyl acetate (B1210297) is used to obtain an analytical sample of high purity. koreascience.krscispace.com The workup procedure typically involves extraction with a nonpolar solvent like hexane, followed by washing and drying, before final purification by chromatography or recrystallization. scispace.com

Table 3: Influence of Temperature and Solvents on Synthesis and Purification

| Parameter | Condition | Purpose | Outcome | Reference |

|---|---|---|---|---|

| Temperature | Reflux (e.g., in benzene) | Driving reaction to completion | High conversion | koreascience.kr |

| 50-55°C | Controlled reaction rate | Good yield | scispace.com | |

| Room Temperature (with PTC) | Mild reaction conditions | High yield (70-95%) | tandfonline.com | |

| Solvent | Benzene | Reaction medium | Effective dissolution of reagents | koreascience.krscispace.com |

| Hexane / Ethyl Acetate | Flash chromatography | Isolation of pure product | scispace.com | |

| Pentane / Methylene Chloride | Recrystallization | High-purity analytical sample | koreascience.kr |

Scale-Up Considerations in this compound Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a larger scale introduces several challenges related to safety, efficiency, and process control. The inherent toxicity of organomercury compounds necessitates stringent safety protocols and containment to prevent exposure. thieme-connect.de

Key engineering considerations for scale-up include:

Heat Transfer : Exothermic reactions require efficient heat removal to maintain optimal temperature and prevent runaway reactions. The surface-area-to-volume ratio decreases as the reactor size increases, making heat management more critical. rsc.org

Mass Transfer : Ensuring adequate mixing of reactants, especially in multiphase systems (like those using phase-transfer catalysis), is crucial for achieving consistent reaction rates and high yields. rsc.org Inadequate mixing can lead to localized "hot spots" or areas of high concentration, potentially causing side reactions and reducing purity.

Process Intensification : Modern approaches to scale-up favor process intensification, which can involve using continuous flow reactors. rsc.org A flow setup, even at a relatively small scale (e.g., 3.00 mmol), can offer superior control over reaction parameters, improve safety by minimizing the volume of hazardous material at any given time, and facilitate easier scaling. uva.nl

Reagent Handling : The safe handling of toxic and reactive materials like bromoform and organomercury precursors is paramount. The choice of reagents and the design of the process must aim to minimize inventory and potential for accidental release. rsc.org While some syntheses have been successfully scaled to the gram-scale in batch reactors, the move toward larger quantities benefits from advanced process control and potentially continuous manufacturing technologies. thieme-connect.deacs.org

Mechanistic Elucidation of Dibromocarbene Formation from Phenyl Tribromomethyl Mercury

Concerted vs. Stepwise Decomposition Pathways and Intermediates

The decomposition of phenyl(trihalomethyl)mercury compounds, including Phenyl(tribromomethyl)mercury, is generally understood to proceed via an α-elimination pathway. The central question in the mechanism is whether the cleavage of the mercury-carbon bond and the carbon-bromine bond is a concerted process or occurs in a stepwise fashion.

The prevailing mechanism suggests a concerted, or nearly concerted, process where the C-Br and Hg-C bonds break simultaneously, directly forming dibromocarbene and phenylmercuric bromide without the formation of a discrete tribromomethyl anion (CBr₃⁻) intermediate. oregonstate.edu This pathway is supported by the fact that reactions using PTM can be carried out under neutral conditions, effectively avoiding the basic media that would favor the formation of a carbanion intermediate. oregonstate.edu For the analogous phenyl(trichloromethyl)mercury (B1584556), it has been postulated that the compound decomposes directly to dichlorocarbene (B158193) without the intervention of the trichloromethyl anion. oregonstate.edu

The reaction is formally a unimolecular α-elimination occurring within the PTM molecule, as shown in the scheme below:

Scheme 1: Decomposition of this compound

C₆H₅HgCBr₃ → C₆H₅HgBr + :CBr₂

In a stepwise alternative, the initial step would involve the dissociation of the tribromomethyl group as an anion, which would then lose a bromide ion to form dibromocarbene. However, this pathway is considered less likely under the typical neutral thermal conditions used for PTM reactions, as it does not involve a base to facilitate the formation of the CBr₃⁻ anion. oregonstate.eduscispace.com While some related precursors show solvent-dependent pathways, shifting between concerted and stepwise mechanisms, the decomposition of PTM in non-polar solvents is largely viewed through the lens of a concerted transition state. hud.ac.uk

Role of Thermal Activation in Carbene Generation

The generation of dibromocarbene from this compound is not a spontaneous process at room temperature; it requires thermal activation. The compound is a stable, crystalline solid that can be handled safely under normal laboratory conditions. hud.ac.uk The decomposition is typically initiated by heating the reagent in an inert solvent, such as benzene (B151609) or toluene, to temperatures around 80°C. oregonstate.eduresearchgate.net

This thermal energy overcomes the activation barrier for the α-elimination reaction. The rate of dibromocarbene formation is directly dependent on the temperature. For instance, the reaction of PTM with cyclohexene (B86901) requires about two hours at reflux in benzene (approx. 80°C), whereas the more stable trichloro-analogue requires significantly longer reaction times (36-48 hours) under similar conditions, indicating a higher activation energy for the trichloro compound. rushim.ru This highlights the relative ease of the C-Br bond cleavage compared to the C-Cl bond in these precursors. The thermal decomposition method is particularly advantageous for substrates that are sensitive to basic conditions, which are required for many other methods of carbene generation, such as the reaction of bromoform (B151600) with potassium tert-butoxide. oregonstate.eduunit.no

Influence of Solvent Polarity and Coordination Effects on Reactivity

The choice of solvent can influence the reactivity of this compound, although its effect is often considered minor compared to other carbene generation methods. The decomposition is typically performed in non-polar, aprotic solvents like benzene, toluene, or tetrahydrofuran (B95107) (THF). core.ac.ukresearchgate.net

The general observation for many cycloaddition reactions involving carbenes is a relative insensitivity to solvent polarity. wikipedia.orgallfordrugs.com This is consistent with a concerted mechanism involving a transition state that is not significantly more polar than the reactants. allfordrugs.com However, the solvent is not merely an inert medium. In reactions involving the generation of carbenes from organomercury precursors, coordinating solvents could potentially stabilize the transition state or intermediates. For instance, ethereal solvents have been noted to catalyze some reactions involving organoboranes and related reagents. oregonstate.edu While strong solvent effects that would indicate a fully ionic, stepwise mechanism are generally absent, subtle coordination effects may play a role in modulating the rate of decomposition and subsequent reactivity of the generated dibromocarbene. The use of non-polar solvents is also practical as it prevents side reactions and is compatible with the often non-polar nature of the olefin substrates used in trapping experiments. oregonstate.edu

Spectroscopic Probes and Trapping Experiments for Reactive Intermediates

The transient nature of dibromocarbene necessitates indirect methods of detection, primarily through trapping experiments with various substrates. These experiments provide definitive evidence for the formation of :CBr₂ and allow for the study of its reactivity.

A classic method for trapping carbenes is the cycloaddition reaction with alkenes to form cyclopropanes. This compound has been used extensively to generate dibromocarbene, which is then trapped by olefins like cyclohexene to yield 7,7-dibromonorcarane. rushim.ru Other dienes, such as cyclopentadiene, have also been employed as effective trapping agents. core.ac.uk

Beyond simple alkenes, the generated dibromocarbene can be trapped by other functional groups. For example, reaction with ketones or aldehydes leads to the formation of an intermediate carbonyl ylide. This highly reactive ylide can be further trapped in a [3+2] cycloaddition reaction with a suitable dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247), to yield substituted furan (B31954) derivatives. researchgate.netresearchgate.net This sequential trapping provides strong evidence for both the initial formation of dibromocarbene and its subsequent reaction with the carbonyl compound.

| Trapping Agent | Reagent System | Product Type | Reference |

| Cyclohexene | PTM, Benzene, 80°C | gem-Dibromocyclopropane | rushim.ru |

| Cyclopentadiene | PTM, THF | gem-Dibromocyclopropane | core.ac.uk |

| Benzaldehyde (B42025) & Dimethyl Acetylenedicarboxylate | PTM, Benzene, 80°C | 2-Bromo-5-phenylfuran-3,4-dicarboxylate | researchgate.netresearchgate.net |

| Dibenzosuberenone | PTM | Dibromocarbene adduct | thieme-connect.com |

Spectroscopic methods are generally used to characterize the stable final products of these trapping reactions rather than the intermediates themselves, due to the short lifetimes of species like :CBr₂ and carbonyl ylides.

Kinetics and Thermodynamics of this compound Decomposition

Quantitative studies on the kinetics and thermodynamics of the decomposition of this compound provide deeper insight into the reaction mechanism and energetics. The rate of decomposition can be followed by monitoring the disappearance of the reactant or the formation of the products, such as phenylmercuric bromide or the trapped carbene adduct.

The kinetics of the reaction of phenyl(trihalomethyl)mercurials with olefins have been studied to elucidate the mechanism. The reaction is typically first-order with respect to the organomercury reagent, consistent with a unimolecular decomposition being the rate-determining step. The relative rates of reaction for different PTM analogues show that the ease of decomposition increases with the lability of the carbon-halogen bond:

PhHgCCl₃ < PhHgCBrCl₂ < PhHgCBr₂Cl < PhHgCBr₃

This trend is supported by qualitative observations, where the tribromo compound reacts significantly faster than the trichloro compound under identical thermal conditions. rushim.ru

| Parameter | Description | Significance |

| Rate Law | Rate = k[C₆H₅HgCBr₃] | Consistent with a unimolecular decomposition being the rate-determining step. |

| Activation Energy (Ea) | The minimum energy required to initiate the decomposition. | A lower Ea for PTM compared to its chloro-analogue explains its higher reactivity at a given temperature. |

| Enthalpy of Reaction (ΔH) | The net heat change during decomposition. | The initial bond-breaking is endothermic. |

| Entropy of Reaction (ΔS) | The change in disorder. | The formation of two species from one results in an increase in entropy. |

Further detailed kinetic studies, including the application of methods like the Coats-Redfern analysis to thermogravimetric data, would provide more precise values for these thermodynamic and kinetic parameters. scielo.brscielo.br

Transformative Applications of Phenyl Tribromomethyl Mercury in Modern Organic Synthesis

Cyclopropanation Reactions with Olefins and Alkenes

The hallmark application of phenyl(tribromomethyl)mercury is the cyclopropanation of carbon-carbon double bonds. The process is initiated by the thermal decomposition of the reagent, typically in an inert solvent like benzene (B151609), which results in the extrusion of phenylmercuric bromide and the generation of dibromocarbene. core.ac.uk This electrophilic carbene species then readily undergoes a [2+1] cycloaddition reaction with a wide range of olefinic substrates to furnish the corresponding 1,1-dibromocyclopropane (B14071962) derivatives. unit.no This method is efficient for both electron-rich and certain electron-deficient alkenes. unit.no

Stereoselective Cyclopropanation of Various Olefinic Substrates

A key feature of dibromocarbene cycloadditions is their high degree of stereospecificity. The reaction with this compound proceeds with the complete retention of the substrate's original stereochemistry. This means that a cis-alkene will yield a cis-substituted cyclopropane (B1198618), while a trans-alkene will afford the corresponding trans-cyclopropane. This stereoconservative nature is indicative of a concerted mechanism where the carbene adds to both carbons of the double bond simultaneously from the same face of the alkene. For example, the reaction with cis-cyclooctene produces the syn-bromocyclopropane adduct with high stereoselectivity. ias.ac.in This predictable stereochemical outcome is a significant advantage in synthetic planning, allowing for precise control over the three-dimensional structure of the product.

Table 1: Stereoselective Cyclopropanation of Olefins

| Olefin Substrate | Reagent | Conditions | Product | Stereochemistry |

| cis-2-Butene | This compound | Benzene, reflux | cis-1,1-Dibromo-2,3-dimethylcyclopropane | Retained (cis) |

| trans-2-Butene | This compound | Benzene, reflux | trans-1,1-Dibromo-2,3-dimethylcyclopropane | Retained (trans) |

| cis-Cyclooctene | This compound | Benzene, reflux | syn-9,9-Dibromobicyclo[6.1.0]nonane | Retained (syn) |

Diastereoselective Cyclopropanation with Chiral Substrates

When an alkene substrate possesses a pre-existing chiral center, the addition of the achiral dibromocarbene can lead to the formation of diastereomeric products. The degree of diastereoselectivity is influenced by the steric and electronic properties of the chiral substrate, which can direct the approach of the incoming carbene to one of the two diastereotopic faces of the double bond. High diastereoselectivity has been observed in the cyclopropanation of chiral substrates like cyclic silyl (B83357) enol ethers, where the existing stereocenter can effectively block one face of the molecule, leading to the preferential formation of one diastereomer. ethernet.edu.et For instance, in the cyclopropanation of a chiral cyclic silyl enol ether with a substituent at the C-3 position, the reaction occurs trans to this substituent, yielding the corresponding diastereomer with high selectivity. ethernet.edu.et This principle allows for the translation of existing stereochemical information into new stereocenters on the cyclopropane ring.

Synthesis of Spirocyclopropanes and Polycyclic Systems

This compound is instrumental in the construction of complex cyclic and polycyclic frameworks. The reaction of dibromocarbene with exocyclic alkenes, such as methylenecyclohexane, provides a direct route to spirocyclic compounds, where the newly formed cyclopropane ring is connected to the existing ring through a single carbon atom (a spiro center).

Furthermore, its application extends to the synthesis of intricate polycyclic systems. The addition of dibromocarbene to cyclic olefins within a larger framework can introduce the strained three-membered ring, which can be a key structural motif or a precursor for subsequent ring-expansion or rearrangement reactions. A notable example is the reaction of 5-dibenzosuberenone with this compound to form a dibenzobicyclo[6.1.0]nonatriene system, demonstrating the reagent's utility in building complex, bridged structures. thieme-connect.com Similarly, the addition of dibromocarbene to norbornene derivatives has been used to create complex polycyclic molecules.

Regioselectivity in Unsymmetrical Alkene Cyclopropanation

In molecules containing multiple, non-equivalent double bonds, the regioselectivity of the cyclopropanation reaction is governed by the electronic properties of the alkene. Dibromocarbene is an electrophilic species, meaning it preferentially reacts with the most electron-rich (i.e., most nucleophilic) double bond. unit.no This principle allows for selective functionalization of one double bond in the presence of others. For example, in a non-conjugated diene, the more highly substituted or electron-donating group-appended double bond will react faster than a less substituted or electron-poor double bond. This was demonstrated in the regiospecific addition of dibromocarbene to the exocyclic double bond of certain substituted dienes, leaving other internal double bonds intact. imperial.ac.uk This predictable regioselectivity is a powerful tool for the selective modification of polyenes.

Halogenated Carbene Insertion Reactions

While the cycloaddition to C=C bonds is the most common reaction pathway for dibromocarbene, it can also participate in insertion reactions. These reactions involve the carbene inserting into a single bond, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Intermolecular Insertion into C-H Bonds

Dibromocarbene generated from this compound can, in principle, undergo intermolecular insertion into carbon-hydrogen (C-H) bonds. However, this reaction is generally much slower and less favorable than the addition to an alkene. unit.no C-H insertion reactions typically become competitive only when the substrate lacks a reactive double bond or when the C-H bond is particularly activated. unit.nothieme-connect.de For most applications, especially in the presence of olefins, cyclopropanation is the overwhelmingly dominant pathway. Consequently, intermolecular C-H insertion is often considered a minor side reaction rather than a primary synthetic application of this compound. unit.no Other transformations, such as the deoxygenation of aldehydes and ketones via attack of the carbene on the carbonyl oxygen, have also been observed. wikipedia.org

Intramolecular Insertion Processes

The dibromocarbene generated from this compound can undergo intramolecular insertion into carbon-hydrogen (C-H) bonds. This process, known as intramolecular cyclopropanation, leads to the formation of bicyclic compounds. The reaction is particularly efficient for the synthesis of strained ring systems. For instance, the reaction of dibromocarbene with compounds containing small rings can lead to the formation of bicyclo[n.1.0]alkanes. researchgate.netresearchgate.net Research has shown that in the reaction with bicyclo[4.1.0]heptane, insertion into the endo C-H bonds alpha to the three-membered ring is the predominant pathway. researchgate.net Conversely, with bicyclo[3.1.0]hexane, the major products arise from insertion into the exo C-H bonds. researchgate.net High dilution conditions can be employed to favor intramolecular reactions, as demonstrated in the cyclization of terpenoid enals to form bicyclic structures. ucl.ac.uk

Insertion into Heteroatom-Hydrogen Bonds (e.g., O-H, N-H)

Dibromocarbene, generated from this compound, can also insert into heteroatom-hydrogen bonds, such as those found in alcohols (O-H) and amines (N-H). This reaction provides a direct method for the formation of new carbon-heteroatom bonds. While the direct insertion of dibromocarbene into the O-H bond of a carboxylic acid has been observed as a secondary reaction in some cases, the more general application involves the reaction with alcohols and amines. nobelprize.org The mechanism of this insertion is believed to proceed through a concerted process or via the formation of an ylide intermediate followed by rearrangement. Copper-catalyzed insertion reactions of carbenes into various heteroatom-hydrogen bonds, including N-H and S-H, have been extensively studied and provide a valuable synthetic tool. nih.gov These reactions can be extended to asymmetric catalysis, allowing for the enantioselective formation of carbon-heteroatom bonds. nih.gov

Ylide Formation and Subsequent Transformations

The interaction of dibromocarbene with heteroatoms such as sulfur, nitrogen, and oxygen leads to the formation of ylides. These reactive intermediates can then undergo a variety of synthetically useful transformations.

Sulfur Ylide Generation and Rearrangements

Dibromocarbene reacts with sulfides to generate sulfur ylides. thieme-connect.dethieme-connect.de These ylides are prone to undergo sigmatropic rearrangements, most notably the researchgate.netresearchgate.net-sigmatropic rearrangement, which is a powerful tool for carbon-carbon bond formation. nih.govrsc.orgresearchgate.net This rearrangement has been studied extensively, with both chiral auxiliaries and chiral catalysts being employed to achieve high levels of stereoselectivity. nih.govscilit.net The reaction of a sulfoximide with this compound can also produce a sulfoxonium ylide. thieme-connect.dethieme-connect.de The reactivity of sulfur ylides can also be harnessed in dealkylative intercepted rearrangement reactions, providing access to α-mercaptoacetonitrile derivatives. rsc.org

Nitrogen Ylide Formation and Sigmatropic Shifts

Similar to sulfur, the nitrogen atom in amines can react with dibromocarbene to form nitrogen ylides. These ylides can also undergo sigmatropic rearrangements, providing a route to complex amine structures. nih.govacs.org The researchgate.netresearchgate.net-sigmatropic rearrangement of unstabilized nitrogen ylides has been shown to proceed with a high degree of stereoselectivity, favoring an anti transition state. nih.gov In some cases, a competing researchgate.netwikipedia.org-rearrangement can occur. nih.gov The quaternization of the nitrogen atom can accelerate the concerted researchgate.netresearchgate.net-rearrangement over radical-mediated pathways. nih.gov

Carbonyl Ylide Intermediates in Cycloaddition Reactions

The reaction of dibromocarbene, generated from this compound, with aldehydes and ketones produces carbonyl ylide intermediates. researchgate.netwikipedia.orgresearchgate.net These ylides are 1,3-dipoles and can be trapped in situ by various dipolarophiles in [3+2] cycloaddition reactions to form five-membered oxygen-containing heterocycles. wikipedia.orgnsc.ru A notable side reaction in the generation of α-halocarbonyl ylides is the loss of carbon monoxide, leading to a deoxygenation product. researchgate.netwikipedia.orgresearchgate.net The thermal decomposition of phenyl(trihalomethyl)mercury compounds in the presence of aldehydes and a dipolarophile like dimethyl acetylenedicarboxylate (B1228247) leads to the formation of substituted furans. researchgate.netresearchgate.net

Below is a table summarizing the yields of carbon monoxide from the deoxygenation of various aldehydes and ketones upon treatment with this compound. researchgate.netresearchgate.net

| Carbonyl Compound | Substituents (R, R') | % CO Yield |

|---|---|---|

| Aldehyde | Ph, H | 46 |

| Aldehyde | Et, H | 35 |

| Aldehyde | i-Pr, H | 39 |

| Aldehyde | t-Bu, H | 19 |

| Ketone | Ph, Ph | 6 |

| Ketone | Ph, Me | 15 |

| Ketone | Me, Me | 16 |

| Ketone | Et, n-Bu | 19 |

| Ketone | Me, c-C3H5 | 20 |

| Ketone | c-C3H5, c-C3H5 | 20 |

| Ketone | Cyclohexanone (B45756) | 38 |

| Ketone | Cyclopentanone | 19 |

| Ketone | Norcamphor | 46 |

Ring Expansion and Contraction Methodologies Initiated by Carbene Adducts

The initial adducts formed from the reaction of dibromocarbene with cyclic alkenes, gem-dibromobicyclo[n.1.0]alkanes, are valuable precursors for ring expansion and contraction reactions. The promotion of ring expansion of these adducts with silver ions is a useful method for constructing medium-sized rings. researchgate.nettubitak.gov.tr For example, the reaction of dibromocarbene with cyclobutene (B1205218) initially forms a bicyclo[2.1.0]pentane derivative, which readily undergoes ring opening to a five-membered ring. researchgate.net The treatment of dibromocarbene adducts of 1-methoxycyclohexa-1,4-diene (B1329487) derivatives with silver salts can lead to bromocycloheptenone derivatives. rsc.org

The following table illustrates various ring expansion products obtained from gem-dibromobicyclo[n.1.0]alkanes upon treatment with silver nitrate (B79036) in different solvent systems. tubitak.gov.tr

| Starting Alkene | Solvent System | Major Product | Yield (%) |

|---|---|---|---|

| Cyclohexene (B86901) | Acetic acid/DMF | 2-Bromo-3-acetoxycycloheptene | 65 |

| Cyclohexene | Methanol/Acetone | 2-Bromo-3-methoxycycloheptene | 70 |

| Cycloheptene | Acetic acid/DMF | 2-Bromo-3-acetoxycyclooctene | 60 |

| Cycloheptene | Methanol/Acetone | 2-Bromo-3-methoxycyclooctene | 68 |

| Cyclooctene | Acetic acid/DMF | 2-Bromo-3-acetoxycyclononene | 55 |

| Cyclooctene | Methanol/Acetone | 2-Bromo-3-methoxycyclononene | 62 |

Ring contraction methodologies are less common but can be achieved under specific conditions. These transformations highlight the versatility of dibromocarbene adducts in accessing a wide range of cyclic architectures.

Stereocontrolled Synthesis of Brominated Organic Compounds

This compound serves as a precursor for the generation of dibromocarbene (:CBr₂), a highly reactive intermediate that can engage in a variety of chemical transformations. One of the most powerful applications of this reagent is in the stereocontrolled synthesis of gem-dibromocyclopropanes. google.comresearchgate.netresearchgate.net This reaction involves the addition of dibromocarbene to the double bond of an alkene. The stereochemistry of the starting alkene is retained in the cyclopropane product, making it a valuable tool for creating stereochemically defined building blocks.

The reaction of this compound with olefins to generate gem-dibromocyclopropanes is a well-established method. google.comresearchgate.netias.ac.in For instance, the cyclopropanation of naturally occurring unsaturated hydroxy fatty esters like methyl ricinoleate (B1264116) and methyl isoricinoleate has been successfully achieved using this reagent. researchgate.netresearchgate.net

A notable aspect of these reactions is the influence of substituents on the alkene, which can direct the stereochemical outcome of the cyclopropanation. For example, in reactions with cyclic allylic alcohols, the hydroxyl group can direct the approach of the dibromocarbene, leading to a high degree of stereocontrol. acs.org

The resulting gem-dibromocyclopropanes are versatile intermediates that can be further elaborated into a range of valuable compounds. Their utility has been demonstrated in the synthesis of natural products and other complex organic molecules. ias.ac.in

Table 1: Examples of Stereocontrolled Bromination using this compound

| Starting Material | Product | Reaction Type | Reference |

|---|---|---|---|

| Alkene | gem-Dibromocyclopropane | Cyclopropanation | google.comresearchgate.netias.ac.in |

| Methyl ricinoleate | gem-Dibromocyclopropanated fatty ester | Cyclopropanation | researchgate.netresearchgate.net |

| Cyclic allylic alcohol | Stereodefined dibromocyclopropyl alcohol | Directed Cyclopropanation | acs.org |

Other Specialized Transformations (e.g., Deoxygenation of Carbonyl Compounds)

Beyond its role in cyclopropanation, this compound facilitates other important transformations. A key example is the deoxygenation of aldehydes and ketones to form the corresponding gem-dibromides. researchgate.net This reaction proceeds through the formation of a dibromocarbonyl ylide intermediate. researchgate.netacs.org

The generality of this deoxygenation has been demonstrated with a variety of aldehydes and ketones. researchgate.net For instance, the reaction of this compound with benzaldehyde (B42025) results in the formation of benzal bromide and carbon monoxide. researchgate.net The reaction conditions typically involve heating the mercurial with the carbonyl compound in a solvent like benzene. researchgate.net

The deoxygenation of carbonyl compounds by this compound-derived dibromocarbene provides a useful method for converting a carbonyl group into a dibromomethylene group. lookchem.com This transformation can be a crucial step in the synthesis of various organic molecules.

Table 2: Deoxygenation of Carbonyl Compounds with this compound

| Carbonyl Compound | Product | Key Intermediate | Reference |

|---|---|---|---|

| Aldehydes (e.g., Benzaldehyde) | gem-Dibromides (e.g., Benzal bromide) | Dibromocarbonyl ylide | researchgate.net |

| Ketones | gem-Dibromides | Dibromocarbonyl ylide | researchgate.net |

Reactivity Profiles and Selectivity Control in Phenyl Tribromomethyl Mercury Mediated Reactions

Electronic and Steric Factors Governing Substrate Reactivity

The efficiency and outcome of reactions involving phenyl(tribromomethyl)mercury are profoundly influenced by the electronic and steric characteristics of the substrate.

Electronic Effects: The addition of dibromocarbene, generated from this compound, to a carbon-carbon double bond is an electrophilic process. oregonstate.edu Consequently, the nucleophilicity of the alkene plays a pivotal role. Electron-rich alkenes, substituted with electron-donating groups, exhibit enhanced reactivity towards dibromocarbene. Conversely, electron-deficient alkenes, such as those conjugated with electron-withdrawing groups, are less reactive. ias.ac.in For instance, the reaction of dibromocarbene with electron-rich enol ethers readily affords the corresponding 1,1-dibromocyclopropanes in often high yields. thieme-connect.de In contrast, reactions with strongly electrophilic alkenes can be sluggish. thieme-connect.de

The electronic nature of substituents can also dictate the regioselectivity of the reaction. In the case of substituted benzaldehydes, the reaction with dibromocarbene can lead to the formation of α-halocarbonyl ylides. wikipedia.org The stability and subsequent reactions of these ylides are influenced by the electronic properties of the substituents on the aromatic ring. wikipedia.org

Steric Effects: Steric hindrance around the double bond can significantly impede the approach of the bulky dibromocarbene species. Highly substituted or sterically congested alkenes may exhibit reduced reactivity or fail to react altogether. ias.ac.inoregonstate.edu For example, attempts to add dibromocarbene to the sterically hindered 5,6-double bond of certain steroid derivatives were initially met with limited success. oregonstate.edu

However, steric factors can also be exploited to control the stereoselectivity of the reaction. The facial selectivity of cyclopropanation is often dictated by the steric environment of the alkene. The carbene will preferentially approach from the less hindered face of the molecule, leading to the formation of a specific diastereomer. core.ac.uk This principle is exemplified in the cyclopropanation of certain cyclic alkenes where high diastereoselectivity is observed due to the steric bias imposed by the ring system. ias.ac.in

The interplay between electronic and steric effects is crucial and can sometimes be competing. In some cases, steric effects can override electronic preferences, leading to unexpected product distributions. wikipedia.org A summary of how these factors influence reactivity is presented in the table below.

| Factor | Influence on Reactivity | Example |

| Electronic | Electron-donating groups on the alkene increase reactivity. | Enol ethers react readily with dibromocarbene. thieme-connect.de |

| Electron-withdrawing groups on the alkene decrease reactivity. | Strongly electrophilic alkenes show reduced reactivity. thieme-connect.de | |

| Steric | Increased steric hindrance around the alkene decreases reactivity. | Difficulty in adding dibromocarbene to hindered steroid double bonds. oregonstate.edu |

| Can control the diastereoselectivity of cyclopropanation. | High facial selectivity in the cyclopropanation of cyclic alkenes. core.ac.uk |

Influence of Additives and Co-reagents on Reaction Outcomes

The outcome of reactions mediated by this compound can be significantly altered by the presence of additives and co-reagents. These substances can influence the reaction mechanism, the nature of the reactive intermediates, and the final product distribution.

One of the primary considerations in using this compound is the method of carbene generation. Thermal decomposition of the reagent is a common method, but the reaction conditions can be harsh. oregonstate.edu The presence of a base, such as potassium tert-butoxide, can also be used to generate dibromocarbene from bromoform (B151600), a common precursor to this compound. oregonstate.educhemsrc.com The choice of base and solvent system can have a profound impact on the reaction. For instance, in phase-transfer catalysis (PTC) conditions, the nature of the base and the phase-transfer catalyst can influence the product distribution in the ring-opening reactions of gem-dibromocyclopropanes. scispace.com

The addition of certain reagents can completely change the reaction pathway. For example, in the presence of aldehydes or ketones, dibromocarbene generated from this compound can form α-halocarbonyl ylides. wikipedia.org These ylides can then be trapped by dipolarophiles, such as dimethyl acetylenedicarboxylate (B1228247), to yield furan (B31954) derivatives. researchgate.net The efficiency of this trapping process is dependent on the reactivity of the dipolarophile.

Furthermore, the presence of Lewis acids can influence the stereoselectivity of cycloaddition reactions involving the intermediate carbonyl ylides. wikipedia.org Metal catalysts, such as those based on rhodium or copper, can also be used to generate carbenoids from diazo compounds, which can then react in a similar fashion to the carbenes derived from this compound. wikipedia.org The choice of metal and ligands can provide a high degree of control over the stereochemical outcome of the reaction.

The following table summarizes the influence of various additives and co-reagents:

| Additive/Co-reagent | Effect | Example |

| Base (e.g., potassium tert-butoxide) | Promotes carbene formation from bromoform. oregonstate.edu | Used in the Doering-Moore-Skattebøl reaction. ias.ac.in |

| Phase-Transfer Catalyst | Influences product distribution in biphasic systems. scispace.com | Used in the ring-opening of dibromocyclopropanes. scispace.com |

| Aldehydes/Ketones | Form α-halocarbonyl ylides with dibromocarbene. wikipedia.org | Reaction with benzaldehyde (B42025) to form a carbonyl ylide. wikipedia.org |

| Dipolarophiles (e.g., DMAD) | Trap intermediate ylides to form cycloadducts. researchgate.net | Formation of furans from carbonyl ylides and acetylenes. researchgate.net |

| Lewis Acids | Can influence stereoselectivity of cycloadditions. wikipedia.org | Used to control the endo/exo selectivity of ylide cycloadditions. wikipedia.org |

| Metal Catalysts (e.g., Rh, Cu) | Generate carbenoids from alternative precursors. wikipedia.org | Rhodium-catalyzed decomposition of diazo compounds. wikipedia.org |

Chemoselectivity in Multifunctionalized Substrates

The reaction of this compound with substrates containing multiple reactive sites presents a challenge in chemoselectivity. The inherent reactivity of different functional groups towards dibromocarbene plays a crucial role in determining the reaction's outcome.

Generally, carbon-carbon double bonds are more reactive towards dibromocarbene addition than many other functional groups. oregonstate.edu This preference allows for the selective cyclopropanation of alkenes in the presence of less reactive functionalities. For instance, in steroid systems containing both double bonds and allylic acetate (B1210297) groups, dibromocarbene addition was observed at the double bond, while a different reaction (deoxidation) occurred at the allylic acetate. oregonstate.edu

However, the reaction is not always straightforward. In substrates containing both an alkene and a carbonyl group, the reaction can proceed via two competing pathways: cyclopropanation of the alkene or attack at the carbonyl group to form a carbonyl ylide. wikipedia.orgresearchgate.net The preferred pathway is influenced by both the electronic properties of the alkene and the carbonyl group, as well as the reaction conditions. For example, the reaction of dibromocarbene with α,β-unsaturated ketones can lead to either cyclopropanation of the double bond or attack at the carbonyl, depending on the specific substrate and conditions.

The chemoselectivity can also be influenced by the presence of neighboring groups. In the reaction of dibromocarbene with 2-aryloxymethyl-1,1,2-tribromocyclopropanes under phase-transfer conditions, the nature of the substituent on the aryl ring was found to influence the product distribution of the subsequent ring-opening reaction. scispace.com

The table below provides examples of chemoselectivity in reactions involving this compound:

| Substrate Functional Groups | Preferential Reaction | Conditions/Observations |

| Alkene and Allylic Acetate | Cyclopropanation of alkene | Observed in steroid systems. oregonstate.edu |

| Alkene and Carbonyl Group | Competition between cyclopropanation and ylide formation | Outcome depends on substrate and reaction conditions. wikipedia.orgresearchgate.net |

| Alkene and Hydroxyl Group | Cyclopropanation of alkene | Deoxidation of the alcohol can also occur, especially at higher temperatures. oregonstate.edu |

| Substituted Aryl Ethers | Substituent on the aryl ring influences subsequent reactions | Observed in the ring-opening of substituted dibromocyclopropanes. scispace.com |

Diastereocontrol and Enantiocontrol Strategies in Carbene Additions

Controlling the stereochemistry of carbene addition reactions is a significant goal in organic synthesis. While diastereocontrol is often governed by the inherent steric and electronic properties of the substrate, achieving enantiocontrol typically requires the use of chiral auxiliaries or catalysts.

Diastereocontrol: As previously mentioned, the diastereoselectivity of dibromocyclopropanation is often dictated by the steric environment of the substrate. The carbene will preferentially add to the less hindered face of the double bond. core.ac.uk This has been observed in reactions with various cyclic alkenes, leading to the formation of a single diastereomer or a mixture with a high diastereomeric ratio. ias.ac.in For instance, the reaction of dibromocarbene with cis-cyclooctene afforded the syn-bromocyclopropane with high stereoselectivity. ias.ac.in

Enantiocontrol: Achieving enantioselectivity in reactions involving achiral carbenes like dibromocarbene is more challenging and typically requires an external source of chirality. While the direct enantioselective cyclopropanation using this compound in the presence of a chiral catalyst is not a widely established method, strategies have been developed for related carbene transfer reactions.

The use of chiral catalysts, particularly those based on transition metals like copper, rhodium, and iron, has been successful in achieving enantioselective cyclopropanation with other carbene precursors, such as diazo compounds. nih.govgoogle.com These catalysts can create a chiral environment around the carbene, influencing its approach to the alkene and leading to the preferential formation of one enantiomer.

Another approach involves the use of chiral auxiliaries attached to the substrate. The chiral auxiliary can direct the approach of the carbene, leading to a diastereoselective reaction. Subsequent removal of the auxiliary then affords the enantioenriched cyclopropane (B1198618).

While direct enantiocontrol in this compound-mediated reactions remains an area for further development, the principles established in other carbene-based transformations provide a roadmap for future research. The development of chiral phase-transfer catalysts or chiral ligands that can interact with the mercury reagent or the intermediate carbene could potentially lead to enantioselective processes.

The following table highlights strategies for stereocontrol:

| Stereocontrol | Strategy | Mechanism/Principle |

| Diastereocontrol | Substrate control | Carbene addition to the less sterically hindered face of the alkene. core.ac.uk |

| Enantiocontrol | Chiral catalysts (e.g., transition metal complexes) | Creation of a chiral environment around the carbene. nih.govgoogle.com |

| Chiral auxiliaries | Directing the approach of the carbene through steric or electronic interactions. |

Advanced Theoretical and Computational Investigations of Phenyl Tribromomethyl Mercury Reactivity

Quantum Chemical Calculations of Electronic Structure and Bonding

While detailed quantum chemical calculations focusing specifically on the electronic structure and bonding of the parent molecule, phenyl(tribromomethyl)mercury, are not extensively documented in contemporary literature, significant computational work has been performed on its key reactive intermediate, dibromocarbene (:CBr₂). The primary function of this compound is to serve as a clean and efficient thermal source of :CBr₂, a process that involves the cleavage of the carbon-mercury bond. utexas.eduthieme-connect.com Understanding the electronic nature of this generated carbene is crucial for predicting its reactivity.

Density Functional Theory (DFT) calculations have been instrumental in characterizing dibromocarbene. These studies classify :CBr₂ as a potent electrophile. scholarsresearchlibrary.comnih.gov The electrophilic nature is a consequence of the vacant p-orbital on the central carbon atom. DFT calculations using the B3LYP functional have quantified the electronic properties of dibromocarbene and its reaction partners, confirming that in cycloaddition reactions, the charge transfer occurs from the nucleophilic substrate (like an alkene) to the electrophilic carbene. scholarsresearchlibrary.com

Computational analyses have determined key global reactivity indices for dibromocarbene, which are presented in the table below. These values help in rationalizing its high reactivity and electrophilic character in polar reactions. nih.govmdpi.com

| Compound | Method | Electronic Chemical Potential (μ) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) | Reference |

|---|---|---|---|---|---|

| Dibromocarbene (:CBr₂) | B3LYP/6-31G(d) | -5.33 | 4.11 | 2.06 | nih.gov |

| Dichlorocarbene (B158193) (:CCl₂) | B3LYP/6-31G(d) | -5.45 | 3.91 | 1.76 | nih.govmdpi.com |

| β-Himachalene | B3LYP/6-31G(d) | -5.89 | 1.08 | 2.33 | imist.ma |

Computational Modeling of Carbene Generation Mechanisms and Energetics

This compound is a member of the Seyferth reagents, which are valued for their ability to generate dihalocarbenes under neutral conditions, typically through thermal decomposition. acs.orgcore.ac.uk The generally accepted mechanism involves the α-elimination of the CBr₂ group, yielding phenylmercuric bromide and free dibromocarbene. utexas.edu

PhHgCBr₃ (heat) → PhHgBr + :CBr₂

While this pathway is well-established experimentally, specific computational studies detailing the transition state and energetics of this particular decomposition from the mercury precursor were not prominent in the surveyed literature. However, extensive computational modeling has been applied to the subsequent reactions of the generated dibromocarbene. For instance, the mechanism of forming a dibromoepoxide from the reaction of dibromocarbene with cyclohexanone (B45756) has been investigated, postulating it as a key step that dictates the stereochemistry of the products. researchgate.net

Prediction of Reaction Pathways and Transition States

DFT calculations have proven to be a powerful tool for predicting the reaction pathways and locating the transition states for reactions involving dibromocarbene derived from this compound.

One of the most studied reactions is the [1+2] cycloaddition to alkenes to form gem-dibromocyclopropanes. scholarsresearchlibrary.comimist.ma Computational studies of the reaction between dibromocarbene and sesquiterpenes like β-himachalene and α-trans-himachalene have been performed at the B3LYP/6-31G(d) or B3LYP/6-311G(d,p) level of theory. scholarsresearchlibrary.comimist.ma These studies successfully located the transition states for the carbene approaching the double bond. The existence of these transition states was confirmed by frequency calculations, which showed a single imaginary frequency. scholarsresearchlibrary.com Furthermore, Intrinsic Reaction Coordinate (IRC) calculations were used to verify that these transition states correctly connect the reactants (alkene and carbene) to the cyclopropane (B1198618) product. scholarsresearchlibrary.com

Reactions with heteroatoms have also been modeled. The mechanism of addition to thioketones was shown to proceed via a stepwise pathway involving a transient thiocarbonyl ylide intermediate. nih.govmdpi.com Similarly, the reaction with aldehydes like formaldehyde (B43269) has been studied, revealing a cycloaddition process that can be influenced by substituents. researchgate.netpku.edu.cn In some cases, these reactions can lead to deoxygenation of the carbonyl group. researchgate.netresearchgate.net

DFT Studies on Stereoselectivity and Regioselectivity

DFT provides critical insights into the factors controlling the stereoselectivity and regioselectivity of dibromocarbene reactions.

Regioselectivity: The regioselectivity of cycloadditions to molecules with multiple double bonds, such as β-himachalene, has been successfully explained using conceptual DFT. imist.ma By calculating local reactivity indices, such as the local electrophilicity (ωk) on the carbene and the local nucleophilicity (Nk) on the carbon atoms of the alkene, researchers can predict which double bond will be attacked. scholarsresearchlibrary.comimist.ma The calculations confirm that the reaction is governed by the interaction between the most nucleophilic carbon center of the alkene and the electrophilic carbene. scholarsresearchlibrary.com

Stereoselectivity: The preference for attack on one face of a prochiral alkene over the other (e.g., α- vs. β-face attack) is determined by comparing the activation energies (ΔE‡) of the competing transition states. The reaction pathway with the lower activation barrier is kinetically favored. For the reaction of dibromocarbene with β-himachalene, DFT calculations showed that the attack on the α-face of the most substituted double bond has a significantly lower activation energy, which is in excellent agreement with experimental observations where a single stereoisomer is formed. imist.maresearchgate.net

| Reaction | Pathway | Method | Activation Energy (ΔE‡) (kcal/mol) | Reference |

|---|---|---|---|---|

| Dibromocarbene + β-Himachalene (C6=C7 bond) | α-attack | B3LYP/6-31G(d) | 8.60 | imist.ma |

| β-attack | B3LYP/6-31G(d) | 14.07 | imist.ma | |

| Dichlorocarbene + Product P1 | α-attack | B3LYP/6-31G(d) | 11.96 | imist.ma |

| β-attack | B3LYP/6-31G(d) | 15.42 | imist.ma |

Molecular Dynamics Simulations of Reaction Dynamics

Based on a comprehensive search of the available literature, the application of molecular dynamics (MD) simulations to study the specific reaction dynamics of either this compound decomposition or the subsequent reactions of dibromocarbene appears to be limited or not reported. While MD simulations are widely used to study the time evolution of chemical systems, for example in protein-ligand interactions or interfacial phenomena, their application to elucidate the dynamics of this particular carbene transfer reaction has not been a focus of the computational studies found. researchgate.netbris.ac.ukuchicago.edu Research in this area has predominantly relied on static quantum chemical calculations (DFT) to map potential energy surfaces and characterize stationary points (reactants, products, and transition states).

Comparative Analysis with Alternative Dibromocarbene Precursors

Relative Reactivity and Efficiency Assessments of Different Sources

The generation of dibromocarbene can be achieved through several methods, each with distinct reactivity and efficiency profiles. Phenyl(tribromomethyl)mercury operates via thermal decomposition, cleanly releasing dibromocarbene and phenylmercuric bromide. This method is particularly efficient for reactions with alkenes that are sensitive to basic conditions or are of low reactivity. For instance, it has been successfully used in the dibromocyclopropanation of base-sensitive alkenes where other methods might fail.

A common alternative is the reaction of bromoform (B151600) (CHBr3) with a strong base, such as potassium tert-butoxide. While effective, this method's high basicity can be incompatible with substrates possessing sensitive functional groups. Another widely used method involves phase-transfer catalysis (PTC), where bromoform is treated with a concentrated aqueous sodium hydroxide (B78521) solution in the presence of a phase-transfer catalyst. core.ac.uk This method is often convenient for large-scale synthesis but may not be suitable for all substrates. core.ac.uk

The thermal decomposition of sodium trichloroacetate (B1195264) in the presence of a bromide source can also generate dibromocarbene, though this often requires higher temperatures. wikipedia.org The choice of precursor is therefore highly dependent on the specific substrate and desired reaction conditions, with this compound offering a key advantage in situations where neutral conditions are paramount. thieme-connect.com

Scope and Limitations Compared to Organohalides, Diazo Compounds, and Metal Carbenoids

The synthetic scope of this compound is primarily centered on the generation and subsequent trapping of dibromocarbene. Its application in the cyclopropanation of alkenes is well-documented. However, its utility is largely confined to this transformation.

In comparison, other classes of carbene precursors offer a broader range of reactivity:

Organohalides: The use of bromoform and a base is a workhorse for dibromocyclopropanation. researchgate.net Its scope is wide, but as mentioned, it is limited by the basic conditions which can lead to side reactions with sensitive substrates.

Diazo Compounds: While diazomethane (B1218177) and its derivatives are classic carbene precursors, the synthesis of dibromodiazomethane for dibromocarbene generation is not a common or practical route. Diazo compounds are more generally used for the generation of other carbenes, such as methylene (B1212753) (:CH2).

Metal Carbenoids: Transition metal-catalyzed decomposition of diazo compounds represents a powerful and versatile method for carbene transfer reactions. These systems offer high levels of stereocontrol and chemoselectivity, which are not typically achievable with this compound. However, the preparation and handling of the necessary diazo compounds and the cost of the metal catalysts can be drawbacks.

The primary limitation of this compound, beyond its narrow reaction scope, is the toxicity associated with mercury compounds. thieme-connect.de This has led to a significant decline in its use in favor of more environmentally benign alternatives.

Strategic Advantages in Specific Synthetic Contexts (e.g., Base-Sensitive Substrates)

The most significant strategic advantage of this compound lies in its ability to generate dibromocarbene under neutral conditions. This makes it the reagent of choice for substrates that are unstable in the presence of strong bases. For example, alkenes containing esters, ketones, or other base-labile functional groups can be successfully cyclopropanated using this reagent where methods employing strong bases would lead to decomposition or undesired side reactions. researchgate.net

An example is the reaction with 2-bromo-3-(4-nitrophenoxy)propene, where the use of this compound gave a high yield of the corresponding tribrominated cyclopropane (B1198618), whereas phase-transfer catalysis conditions resulted in a much lower yield. core.ac.uk This highlights the strategic importance of this reagent for specific, challenging substrates.

Development of Non-Mercury Based Carbene Generation Systems as Alternatives

The inherent toxicity of organomercury compounds has been a major driver in the development of alternative, non-mercury-based methods for dibromocarbene generation. acs.orgminamataconvention.org Research has focused on finding milder and more environmentally friendly approaches.

Some of the key developments include:

Improved Phase-Transfer Catalysis: Advances in phase-transfer catalysts and reaction conditions have expanded the scope of the bromoform/base method, allowing for successful reactions with a wider range of substrates under milder conditions.

Electrochemical Methods: Electrochemical approaches offer a way to generate reactive intermediates under controlled conditions, potentially avoiding the use of harsh chemical reagents. nih.gov

Flow Chemistry: The use of microreactors in flow chemistry has been explored for the preparation of gem-dibromocyclopropanes, offering better control over reaction parameters and potentially improving safety and efficiency.

These alternative methods are increasingly becoming the preferred choice for dibromocarbene generation, gradually rendering mercury-based reagents like this compound obsolete for all but the most specialized applications where its unique reactivity under neutral conditions is indispensable.

Emerging Research Frontiers and Future Prospects for Phenyl Tribromomethyl Mercury in Organic Chemistry

Integration into Flow Chemistry and Microreactor Systems for Controlled Carbene Generation

The thermal decomposition of phenyl(tribromomethyl)mercury to generate dibromocarbene is highly effective but can be difficult to control in conventional batch reactors. unit.no The transient and highly reactive nature of the carbene intermediate necessitates precise control over temperature and reaction time to minimize side reactions and ensure safety. Flow chemistry, utilizing microreactor systems, has emerged as a superior alternative for managing such hazardous reactions. unit.no

In a typical flow setup, a solution of this compound and an alkene substrate are pumped through separate channels into a mixing zone and then into a heated capillary reactor. The small dimensions of the microreactor ensure rapid heat transfer and precise temperature control, allowing for the instantaneous generation of dibromocarbene which is immediately consumed by the alkene. This in-situ generation and consumption minimizes the concentration of the hazardous carbene at any given moment, significantly enhancing the safety of the procedure. Furthermore, the continuous nature of flow processing allows for safe and efficient scaling of reactions that would be risky in large-scale batch processes. unit.no

Table 1: Comparison of Batch vs. Flow Chemistry for Dibromocarbene Generation

| Feature | Batch Reaction | Flow Chemistry / Microreactor |

| Control | Difficult to maintain uniform temperature; potential for thermal runaways. | Precise temperature control; rapid heat exchange prevents hotspots. |

| Safety | Generation of large quantities of toxic carbene at once; risk of decomposition. | In-situ generation and immediate consumption of carbene; minimal hazardous buildup. unit.no |

| Efficiency | Often requires longer reaction times to ensure complete conversion. | Short residence times (minutes); rapid and high-yielding under optimized conditions. unit.no |

| Scalability | Scaling up is often non-linear and increases safety risks significantly. | Readily scalable by extending operation time or using parallel reactors. |

Research has shown that employing flow chemistry for dibromocyclopropanations can lead to moderate to excellent yields in very short reaction times, even under ambient conditions for certain precursor systems. unit.no This methodology represents a significant step forward in harnessing the reactivity of carbene precursors in a controlled and safer manner.

Potential Applications in Materials Science and Polymer Synthesis

The introduction of gem-dihalocyclopropane units into molecular structures can impart unique chemical and physical properties. Phenyl(trihalomethyl)mercury compounds have been noted for their potential use as monomers in the synthesis of novel polymers. acs.org The integration of the dense, halogen-rich cyclopropane (B1198618) ring into a polymer backbone could lead to materials with enhanced thermal stability, flame retardancy, or specific optical properties.

The dibromocarbene generated from this compound can also be used to synthesize complex heterocyclic structures, which can serve as monomers for advanced materials. For instance, the reaction of dibromocarbene with aldehydes or ketones generates carbonyl ylides. wikipedia.org These ylides are 1,3-dipoles that can readily undergo cycloaddition reactions with dipolarophiles like alkynes or alkenes to produce highly substituted, oxygen-containing five-membered rings. wikipedia.orgresearchgate.net These furan (B31954) and dihydrofuran derivatives are valuable scaffolds in medicinal chemistry and could be functionalized to create monomers for specialty polymers.

Table 2: Potential Material Applications Derived from Dibromocarbene Chemistry

| Application Area | Synthetic Strategy | Potential Properties of Resulting Material |

| Specialty Polymers | Polymerization of monomers containing gem-dibromocyclopropane units. | Increased flame retardancy, higher refractive index, modified thermal stability. |

| Advanced Materials | Use of furan-based monomers derived from carbonyl ylide cycloadditions. researchgate.net | Novel electronic or optical properties, building blocks for functional materials. |

| Boron Chemistry | Reaction of dibromocarbene with boron clusters. | Creation of new boron-cluster expanded materials with unique structural and electronic properties. |

A notable example in materials science is the photochemical reaction of this compound with nido-decaborane. This reaction leads to a new, expanded boron cluster compound through the electrophilic addition of dibromocarbene to the decaborane (B607025) cage. This demonstrates the potential of using this reagent to create novel inorganic or organometallic materials with precisely engineered structures.

Green Chemistry Principles and Sustainable Approaches in Dihalocarbene Chemistry

The use of this compound is fundamentally at odds with the core tenets of green chemistry due to the high toxicity of mercury compounds. wordpress.com Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The reliance on a toxic heavy metal reagent and the generation of a stoichiometric amount of phenylmercuric bromide waste make the traditional use of this reagent unsustainable.

The twelve principles of green chemistry provide a framework for evaluating the environmental impact of a chemical process. This compound chemistry performs poorly on several of these principles:

Principle 1: Prevention: The process generates toxic mercury waste that is difficult to remediate. wordpress.com

Principle 3: Less Hazardous Chemical Syntheses: The reagent itself is highly toxic.

Principle 4: Designing Safer Chemicals: The reagent is a known hazard, and its product, dibromocarbene, is a highly reactive, unstable intermediate.

Table 3: Evaluation of this compound via Green Chemistry Principles

| Green Chemistry Principle | Performance of this compound Method |

| 1. Prevention of Waste | Poor: Generates stoichiometric phenylmercuric bromide waste. |

| 2. Atom Economy | Poor: The large phenylmercury (B1218190) portion of the reagent is not incorporated into the final product. |

| 3. Less Hazardous Synthesis | Very Poor: Utilizes a highly toxic organomercury compound. wordpress.com |

| 9. Catalysis | Poor: It is a stoichiometric reagent, not a catalyst. |

In response to these shortcomings, a significant research frontier is the development of greener alternatives for dihalocarbene generation. This includes the use of bromoform (B151600) in conjunction with a phase-transfer catalyst (the Makosza reaction), which avoids the use of organometallic reagents. ias.ac.in Further advancements, such as performing these reactions in flow reactors, further improve the safety and efficiency profile. unit.no The ultimate goal is to develop catalytic methods for carbene generation that minimize waste and avoid toxic reagents altogether, aligning the powerful chemistry of dihalocarbenes with modern standards of sustainability. researchgate.net

Development of Novel Reagents or Modified Methodologies Derived from this compound Chemistry

The foundational work on this compound has inspired the development of second-generation reagents and entirely new methodologies for generating dihalocarbenes. Research has focused on modifying the structure of the organomercury precursor to enhance its reactivity or on creating completely metal-free alternatives.

One area of development involved synthesizing related organomercury reagents, such as PhHgCCl₂I, PhHgCClBrI, and PhHgCBr₂I. These iodinated compounds were found to be more effective divalent carbon transfer agents, reacting with alkenes at room temperature or within minutes at 80°C, a significant improvement over the harsher conditions required for the parent compound. researchgate.net

However, the main thrust of modern research is to move away from mercury entirely. The limitations and toxicity of Seyferth-type reagents have spurred the creation of a host of alternative precursors for dibromocarbene.

Table 4: Comparison of Dibromocarbene Precursors

| Reagent/Method | Precursor(s) | Conditions | Advantages | Disadvantages |

| This compound | PhHgCBr₃ | Thermal (e.g., 80°C in benzene) | Efficient, compatible with base-sensitive alkenes. unit.no | Highly toxic, stoichiometric mercury waste, harsh conditions. unit.nowordpress.com |

| Bromoform & Base (Makosza) | CHBr₃, NaOH (50%) | Phase-transfer catalysis | Inexpensive, avoids heavy metals. | Requires strong base, not suitable for base-sensitive substrates. |

| Flow Chemistry (Makosza) | CHBr₃, NaOH (40%) | Microreactor, ambient temp | Rapid, high-yielding, improved safety and control. unit.no | Still requires strong base. |

| Sodium Trichloroacetate (B1195264) | Cl₃CCO₂Na | Thermal decomposition | Metal-free carbene source. | Primarily used for dichlorocarbene (B158193). wikipedia.org |

The development of these alternative methodologies, directly inspired by the need to replace toxic organometallic compounds like this compound, represents a significant and ongoing frontier in organic synthesis. The goal is to retain the synthetic power of dibromocarbene while eliminating the associated environmental and safety hazards, paving the way for broader and more sustainable applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for phenyl(tribromomethyl)mercury, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves mercury(II) salt reactions with organobromine precursors. For example, analogous syntheses for phenylmercury compounds use halogen exchange in polar solvents (e.g., THF or DMF) under inert atmospheres . Key parameters include temperature control (20–60°C), stoichiometric ratios of mercury to bromine sources, and purification via recrystallization or column chromatography. Characterization requires NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>199</sup>Hg) and elemental analysis to confirm structure and purity .

Q. How can researchers assess the thermal stability and decomposition pathways of this compound?